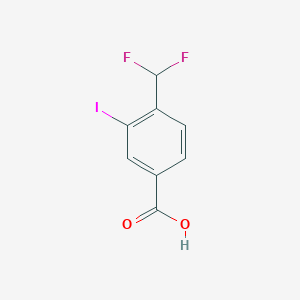

4-(Difluoromethyl)-3-iodobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2IO2/c9-7(10)5-2-1-4(8(12)13)3-6(5)11/h1-3,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYIFZLLDBZKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660776 | |

| Record name | 4-(Difluoromethyl)-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131588-05-0 | |

| Record name | 4-(Difluoromethyl)-3-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131588-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethyl)-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 4-(Difluoromethyl)-3-iodobenzoic Acid

The following technical guide details the chemical profile, synthesis, and application of 4-(Difluoromethyl)-3-iodobenzoic acid .

Executive Summary & Strategic Value

4-(Difluoromethyl)-3-iodobenzoic acid (CAS 1131588-05-0) represents a high-value molecular scaffold in medicinal chemistry.[1] Its structural utility is defined by two orthogonal functionalities:

-

The Difluoromethyl (

) Group: A lipophilic hydrogen bond donor that acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1][2] It modulates pKa and metabolic stability (blocking metabolic oxidation at the benzylic position) while improving membrane permeability compared to more polar progenitors.[1] -

The Iodine Handle: A reactive site at the ortho position relative to the

group, enabling late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) without disrupting the difluoromethyl moiety.[1]

This compound serves as a critical "linchpin" intermediate for synthesizing complex heterocycles and enzyme inhibitors where precise tuning of lipophilicity and hydrogen bonding is required.[1]

Chemical Profile

| Property | Data |

| Chemical Name | 4-(Difluoromethyl)-3-iodobenzoic acid |

| CAS Number | 1131588-05-0 |

| Molecular Formula | |

| Molecular Weight | 298.03 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 168–172 °C (Typical range for analogues; experimental verification recommended) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| Acidity (pKa) | ~3.5–4.0 (Estimated; enhanced acidity due to electron-withdrawing I and |

| Hazards | Irritant (Skin/Eye/Respiratory); H315, H319, H335 |

Synthetic Architecture

The synthesis of 1131588-05-0 requires a strategy that installs the sensitive difluoromethyl group while preserving the iodine atom. Direct iodination of a difluoromethylarene is often non-selective due to directing group conflicts.[1] Therefore, the most robust route proceeds via functional group interconversion (FGI) of a pre-iodinated aldehyde precursor.[1]

Retrosynthetic Logic[1]

-

Precursor: Methyl 4-formyl-3-iodobenzoate.[1]

-

Key Transformation: Deoxofluorination of the aldehyde using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[1]

-

Rationale: The iodine atom is stable to nucleophilic fluorinating agents, and the ester protects the carboxylic acid during fluorination.[1]

Synthetic Pathway Diagram

The following diagram illustrates the stepwise construction of the core scaffold.

Caption: Stepwise synthetic route from commercially available 4-methyl-3-iodobenzoate to the target acid.

Detailed Experimental Protocol

Focus: Step 3 – Deoxofluorination of Methyl 4-formyl-3-iodobenzoate. Note: This step is the most critical for safety and yield.[1] The aldehyde must be dry, and the fluorinating agent must be handled under inert atmosphere.[1]

Materials

-

Substrate: Methyl 4-formyl-3-iodobenzoate (1.0 eq)

-

Reagent: DAST (Diethylaminosulfur trifluoride) (2.5 eq)[1]

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

-

Quench: Saturated aqueous

Procedure

-

Preparation: Charge an oven-dried round-bottom flask with Methyl 4-formyl-3-iodobenzoate under nitrogen atmosphere. Dissolve in anhydrous DCM (0.1 M concentration).

-

Addition: Cool the solution to 0 °C using an ice bath. Add DAST dropwise via syringe.[1] Caution: DAST reacts violently with water; ensure strict anhydrous conditions.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.[1] Monitor by TLC (Target

will be higher than aldehyde) or LC-MS.[1] -

Quenching (Critical): Cool the mixture back to 0 °C. Slowly add saturated

. Warning: Vigorous -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint:

-

1H NMR: The aldehyde proton signal (~10 ppm) must disappear. A new triplet (t, J ≈ 55 Hz) should appear around 6.5–7.2 ppm, characteristic of the

proton.[1]

Reactivity & Applications

The versatility of 1131588-05-0 lies in its ability to undergo divergent synthesis.[1][6] The iodine atom serves as a "universal adapter" for carbon-carbon bond formation.[1]

Divergent Synthesis Logic

The following diagram maps the downstream utility of the scaffold in drug discovery.

Caption: Divergent synthetic applications utilizing the Iodine and Carboxylic Acid handles.[1]

Mechanistic Insight: The Bioisostere

The difluoromethyl group is not merely a spacer.[1][2][7] It acts as a lipophilic hydrogen bond donor .[1][2]

-

Acidity: The

bond in -

Metabolic Blockade: Unlike a methyl group (

), which is prone to P450-mediated oxidation, the

Safety & Handling

-

DAST Hazards: DAST produces Hydrogen Fluoride (HF) upon contact with moisture.[1] All glassware must be oven-dried.[1] Calcium gluconate gel should be available in the lab as a first-aid measure for HF exposure.[1]

-

Iodine Compounds: Aryl iodides can be light-sensitive.[1] Store the final product in amber vials at 2–8 °C.

-

Waste Disposal: Aqueous waste from the fluorination step contains fluoride ions and should be treated with calcium chloride to precipitate

before disposal, adhering to local EHS regulations.[1]

References

-

ChemicalBook. (n.d.).[1] 4-(Difluoromethyl)-3-iodobenzoic acid Product Description. Retrieved from [1]

-

PubChem. (n.d.).[1] 4-Fluoro-3-iodobenzoic acid (Analogue Reference for Safety/Properties). Retrieved from [1]

-

Middleton, W. J. (1975).[1] New fluorinating reagents.[1][7] Dialkylaminosulfur fluorides. Journal of Organic Chemistry. (Seminal work on DAST).

-

Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on CF2H bioisosterism).

Sources

- 1. 4-Fluoro-3-iodobenzoic acid | C7H4FIO2 | CID 10361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(DifluoroMethyl)-3-iodobenzoic acid | 1131588-05-0 [chemicalbook.com]

- 4. 28186-62-1|3-Iodo-5-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. ossila.com [ossila.com]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the NMR Spectral Analysis of 4-(Difluoromethyl)-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Difluoromethyl)-3-iodobenzoic acid is a valuable building block in medicinal chemistry, prized for the unique properties conferred by its difluoromethyl and iodo substituents. As with any novel compound, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization. This in-depth technical guide provides a detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 4-(difluoromethyl)-3-iodobenzoic acid. While experimentally obtained spectra are the gold standard, this guide synthesizes data from analogous compounds and established principles of NMR spectroscopy to present a highly accurate predicted dataset. We will delve into the rationale behind the expected chemical shifts, multiplicities, and coupling constants, offering a robust framework for researchers to interpret their own experimental data. Furthermore, this guide outlines a comprehensive protocol for the acquisition of high-quality NMR data for this and similar molecules.

Introduction: The Significance of 4-(Difluoromethyl)-3-iodobenzoic Acid and the Role of NMR

The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF₂) is of particular interest as a bioisostere for hydroxyl and thiol moieties, capable of engaging in hydrogen bonding. The presence of an iodine atom on the aromatic ring provides a convenient handle for further synthetic transformations, such as cross-coupling reactions, making 4-(difluoromethyl)-3-iodobenzoic acid a versatile intermediate in the synthesis of complex pharmaceutical agents.

Given the nuanced structural details of this molecule, a comprehensive characterization is essential. NMR spectroscopy provides a powerful, non-destructive method to elucidate the precise connectivity and electronic environment of each atom. This guide will focus on the three most informative nuclei for this compound: ¹H, ¹³C, and ¹⁹F.

Predicted NMR Spectral Data

The following tables summarize the predicted NMR data for 4-(difluoromethyl)-3-iodobenzoic acid. These predictions are based on established substituent effects on aromatic systems and data from analogous compounds. The choice of solvent can influence chemical shifts; these predictions assume a standard non-polar solvent such as deuterochloroform (CDCl₃). The carboxylic acid proton is often broad and may exchange with residual water in the solvent.

Table 1: Predicted ¹H NMR Data for 4-(Difluoromethyl)-3-iodobenzoic Acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| H-2 | 8.4 - 8.6 | d | ~2 |

| H-5 | 8.1 - 8.3 | dd | ~8, ~2 |

| H-6 | 7.3 - 7.5 | d | ~8 |

| -CHF₂ | 6.6 - 7.0 | t | ~56 |

| -COOH | 10 - 13 | br s | - |

Table 2: Predicted ¹³C NMR Data for 4-(Difluoromethyl)-3-iodobenzoic Acid

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| C-1 | 132 - 135 | t | ~5 |

| C-2 | 140 - 143 | s | - |

| C-3 | 95 - 100 | t | ~20 |

| C-4 | 138 - 141 | t | ~25 |

| C-5 | 131 - 134 | s | - |

| C-6 | 128 - 131 | s | - |

| -CHF₂ | 112 - 116 | t | ~240 |

| -COOH | 168 - 172 | s | - |

Table 3: Predicted ¹⁹F NMR Data for 4-(Difluoromethyl)-3-iodobenzoic Acid

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| -CHF₂ | -110 to -115 | d | ~56 |

In-Depth Spectral Interpretation

¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, one triplet for the difluoromethyl proton, and a broad singlet for the carboxylic acid proton.

-

Aromatic Protons (H-2, H-5, H-6): The chemical shifts of these protons are influenced by the electron-withdrawing effects of the carboxylic acid and difluoromethyl groups, and the iodo group. The proton ortho to the iodine (H-2) is expected to be the most downfield due to the deshielding effect of the adjacent iodine and carboxylic acid group. It will likely appear as a doublet due to coupling with H-6. H-5, being ortho to the carboxylic acid group, will also be downfield and will appear as a doublet of doublets due to coupling with both H-2 and H-6. H-6, being ortho to the difluoromethyl group, will be the most upfield of the aromatic protons and will appear as a doublet from coupling to H-5.

-

Difluoromethyl Proton (-CHF₂): This proton will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The large coupling constant of approximately 56 Hz is characteristic of geminal H-F coupling.[1]

-

Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It typically appears as a broad singlet and may not be observed if it undergoes rapid exchange with deuterium from the solvent.

¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The signals for carbons attached to or near the fluorine atoms will exhibit C-F coupling.

-

Aromatic Carbons (C-1 to C-6): The chemical shifts are determined by the substituent effects. The carbon bearing the iodine (C-3) is expected to be significantly upfield, a characteristic feature of carbons attached to heavy halogens. The carbons bearing the carboxylic acid (C-1) and difluoromethyl (C-4) groups will be deshielded. The other aromatic carbons will have shifts typical for a substituted benzene ring.

-

Difluoromethyl Carbon (-CHF₂): This carbon will appear as a triplet due to the large one-bond coupling to the two fluorine atoms (¹JCF), typically around 240 Hz.[2]

-

Carboxylic Acid Carbon (-COOH): This carbon will appear as a singlet in the downfield region of the spectrum, typical for a carboxylic acid.

¹⁹F NMR Spectrum

The fluorine NMR spectrum is a powerful tool for confirming the presence and electronic environment of the difluoromethyl group.

-

Difluoromethyl Fluorines (-CHF₂): The two fluorine atoms are chemically equivalent and will give rise to a single signal. This signal will be split into a doublet by the adjacent proton (²JFH), with a coupling constant that mirrors the H-F coupling observed in the ¹H NMR spectrum (approximately 56 Hz). The chemical shift is expected in the region of -110 to -115 ppm, which is characteristic for a difluoromethyl group attached to an aromatic ring.[1]

Key NMR Coupling Relationships

The through-bond spin-spin coupling provides crucial information for assigning the signals in the NMR spectra. The following diagram illustrates the key coupling interactions in 4-(difluoromethyl)-3-iodobenzoic acid.

Caption: Key through-bond J-coupling relationships in 4-(difluoromethyl)-3-iodobenzoic acid.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for 4-(difluoromethyl)-3-iodobenzoic acid, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). CDCl₃ is a good starting point for its relatively clean spectral window. Note that the chemical shifts will vary depending on the solvent used.[3]

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra. Specific parameters may need to be optimized for the instrument being used.

Caption: A generalized workflow for acquiring NMR data.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: Approximately 200 ppm, centered around -100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of 4-(difluoromethyl)-3-iodobenzoic acid. By understanding the underlying principles of chemical shifts and coupling constants for the distinct structural motifs within this molecule, researchers can confidently interpret their experimental data. The provided protocols for data acquisition serve as a reliable starting point for obtaining high-quality spectra, which are crucial for the unambiguous characterization of this and other novel fluorinated compounds in the field of drug discovery and development.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Hu, J., Zhang, W., & Wang, F. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Chemical Communications, 51(56), 11194-11197. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag.

- Field, L. D., Li, H. L., & Magill, A. M. (2007).

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

- Sandford, G. (2003). Fluorine-containing reagents for organic synthesis. Journal of Fluorine Chemistry, 122(1), 1-13.

-

Weigert, F. J., & Roberts, J. D. (1971). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some fluorinated aromatic compounds. Journal of the American Chemical Society, 93(10), 2361–2367. [Link]

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

Sources

A Comprehensive Guide to the ¹H NMR Spectrum of 4-(Difluoromethyl)-3-iodobenzoic Acid

Abstract

This technical guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(Difluoromethyl)-3-iodobenzoic acid. This compound serves as a critical building block in medicinal chemistry and drug development, making its unambiguous structural characterization essential. This document offers a foundational understanding of the spectral features, a detailed experimental protocol for data acquisition, and a thorough interpretation of the chemical shifts, integration, and spin-spin coupling patterns. It is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development who rely on NMR spectroscopy for routine structural elucidation.

Introduction: The Structural Significance of 4-(Difluoromethyl)-3-iodobenzoic Acid

4-(Difluoromethyl)-3-iodobenzoic acid is a polysubstituted aromatic compound featuring a unique combination of functional groups: a carboxylic acid, a heavy atom substituent (iodine), and a fluorine-containing moiety (difluoromethyl). The difluoromethyl (-CHF₂) group is an increasingly important bioisostere for hydroxyl and thiol groups in drug design, offering modulated lipophilicity, metabolic stability, and hydrogen bonding capacity. The iodine atom provides a site for further functionalization, often through cross-coupling reactions.

Given this structural complexity, ¹H NMR spectroscopy stands as the primary tool for identity confirmation and purity assessment. A detailed understanding of its ¹H NMR spectrum is not merely an academic exercise but a prerequisite for its effective use in synthetic and medicinal chemistry programs. This guide explains the causality behind the expected spectral patterns, grounded in the fundamental principles of NMR.

Deciphering the Spectrum: Core Principles and Predictions

The ¹H NMR spectrum of 4-(Difluoromethyl)-3-iodobenzoic acid is defined by the chemical environment of each proton. The spectrum can be logically divided into three distinct regions: the acidic proton, the aromatic protons, and the aliphatic proton of the difluoromethyl group.

Chemical Shift (δ)

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their resonance to a higher frequency (downfield), while electron-donating groups cause an upfield shift.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to its attachment to an electronegative oxygen atom and its involvement in hydrogen bonding. In solvents like DMSO-d₆, it typically appears as a broad singlet in the δ 10-14 ppm region.[1] Its signal can be confirmed by adding a drop of D₂O to the NMR tube, which results in H/D exchange and the disappearance of the peak.

-

Aromatic Protons (Ar-H): The benzene ring contains three non-equivalent protons. All are subject to the strong electron-withdrawing and deshielding effects of the carboxylic acid group. Protons ortho to a carboxylic acid group are typically found around δ 8 ppm.[1]

-

H-2: Positioned ortho to the -COOH group and meta to the -I group, this proton is expected to be the most deshielded of the aromatic protons.

-

H-5: Located ortho to the -CHF₂ group and meta to the -COOH group.

-

H-6: Situated ortho to the -I group and meta to the -CHF₂ group.

-

-

Difluoromethyl Proton (-CHF₂): The proton of the difluoromethyl group is directly attached to a carbon bearing two highly electronegative fluorine atoms. This causes significant deshielding. Based on analogous structures, its resonance is anticipated to appear as a triplet far downfield in the aliphatic region, often between δ 7.0 and 7.5 ppm.[2]

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling provides invaluable information about the connectivity of atoms. The interaction between the spins of neighboring nuclei causes the splitting of NMR signals into multiplets.

-

¹H-¹⁹F Coupling: The most prominent coupling involves the difluoromethyl group. The single proton is coupled to two equivalent fluorine-19 nuclei (¹⁹F has a nuclear spin, I = ½). According to the n+1 rule, this proton signal will be split into a triplet (2+1=3). The geminal coupling constant, ²JHF, is characteristically large, often in the range of 50-75 Hz.[2][3]

-

¹H-¹H Coupling in the Aromatic Ring:

-

Ortho Coupling (³JHH):** Protons H-5 and H-6 are adjacent (ortho) and will split each other's signals. The typical magnitude for ortho coupling is 6.0-9.0 Hz.[1][4]

-

Meta Coupling (⁴JHH):** Protons H-2 and H-6 are meta to each other. This four-bond coupling is much smaller, typically 1.0-3.0 Hz.[1][4]

-

Para Coupling (⁵JHH):** Coupling between H-2 and H-5 is generally negligible (0-1.0 Hz) and often not resolved.[1]

-

Predicted Splitting Patterns

Based on the coupling interactions, the following multiplicities are predicted:

-

-COOH: A broad singlet (s).

-

H-2: A narrow doublet (d) due to small meta coupling with H-6.

-

H-5: A doublet (d) due to ortho coupling with H-6.

-

H-6: A doublet of doublets (dd) due to ortho coupling with H-5 and meta coupling with H-2.

-

-CHF₂: A triplet (t) due to geminal coupling with the two ¹⁹F nuclei.

The logical relationship between these protons and their coupling partners is visualized below.

Caption: Key spin-spin coupling relationships in the molecule.

A Self-Validating Experimental Protocol

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and parameter selection. This protocol is designed to be self-validating by ensuring sample purity and using a solvent that provides an optimal reference signal.

Materials and Reagents

-

4-(Difluoromethyl)-3-iodobenzoic acid (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, ~0.7 mL)[5]

-

High-quality 5 mm NMR tube

-

Pipettes and vials

-

Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.[6]

-

Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and its residual proton peak (around δ 2.50 ppm) does not typically overlap with analyte signals.

-

Transfer: Vortex or gently agitate the vial until the solid is fully dissolved. Transfer the solution into the NMR tube. Ensure the liquid height is sufficient to cover the NMR probe's detection coils (typically 4-5 cm).

-

Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This is crucial for achieving good magnetic field homogeneity (shimming).[7]

-

Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Instrument Parameters (400 MHz Spectrometer)

-

Experiment: Standard 1D Proton acquisition.

-

Solvent: Specify the deuterated solvent used (e.g., DMSO).

-

Temperature: 298 K (25 °C).

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans (NS): 16 or 32 (adjust based on concentration).

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration, especially for the broad carboxylic acid proton.

-

Pulse Angle: 30-45 degrees.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS (δ 0.00 ppm).

This workflow ensures that the acquired data is both reproducible and reliable.

Caption: Standard workflow for NMR sample preparation and analysis.

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated ¹H NMR data for 4-(Difluoromethyl)-3-iodobenzoic acid. This serves as a predictive framework for researchers to validate their experimental results.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| -COOH | 12.0 - 13.5 | Broad Singlet (br s) | N/A | 1H |

| H-2 | 8.2 - 8.4 | Doublet (d) | ⁴JHH ≈ 1.5 - 2.5 | 1H |

| H-5 | 7.8 - 8.0 | Doublet (d) | ³JHH ≈ 8.0 - 9.0 | 1H |

| H-6 | 7.6 - 7.8 | Doublet of Doublets (dd) | ³JHH ≈ 8.0 - 9.0, ⁴JHH ≈ 1.5 - 2.5 | 1H |

| -CHF₂ | 7.1 - 7.4 | Triplet (t) | ²JHF ≈ 55 - 65 | 1H |

Advanced Considerations for Unambiguous Assignment

For complex molecules or mixtures, one-dimensional ¹H NMR may not be sufficient for a definitive structural assignment. In such cases, further experiments provide an orthogonal layer of validation.

-

¹⁹F NMR Spectroscopy: A proton-decoupled ¹⁹F NMR spectrum would show a singlet for the two equivalent fluorine atoms of the -CHF₂ group, confirming their chemical environment. A proton-coupled spectrum would show a doublet due to coupling with the single adjacent proton.

-

¹H{¹⁹F} Decoupling: Irradiating at the ¹⁹F resonance frequency while acquiring the ¹H spectrum will cause the collapse of the -CHF₂ proton's triplet into a singlet.[8] This is a powerful technique to confirm ¹H-¹⁹F coupling relationships.

-

2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy experiments can definitively establish the connectivity of the molecule. A ¹H-¹H COSY spectrum would show a cross-peak between H-5 and H-6, confirming their ortho relationship. An HMBC experiment could show long-range correlations from the -CHF₂ proton to the aromatic carbons, solidifying the assignment.

Conclusion

The ¹H NMR spectrum of 4-(Difluoromethyl)-3-iodobenzoic acid presents a set of distinct and interpretable signals that are a direct readout of its molecular structure. The key diagnostic features are the downfield triplet for the -CHF₂ proton, characterized by a large geminal ²JHF coupling constant, and the unique splitting patterns of the three aromatic protons. By following the robust experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Wiley-VCH. (n.d.). Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent. Retrieved from Wiley Online Library. [Link]

-

Reich, H. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from University of Wisconsin-Madison. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-iodobenzoic acid. PubChem. [Link]

-

Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Electronic Supporting Information. [Link]

-

Tiers, G. V. D. (1960). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. Journal of the American Chemical Society. [Link]

-

Brown, D. (n.d.). 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

Massachusetts Institute of Technology. (n.d.). Appendix 2: ¹H-NMR of Substituted Benzoic Acids. DSpace@MIT. [Link]

-

University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate ¹H-¹⁹F Coupling Constants. Blog. [Link]

-

Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

A Senior Application Scientist's Guide to the ¹³C NMR of 4-(Difluoromethyl)-3-iodobenzoic Acid

Abstract

This technical guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of 4-(Difluoromethyl)-3-iodobenzoic acid. This compound, featuring a trifecta of influential substituents—a carboxylic acid, an iodine atom, and a difluoromethyl group—presents a rich and instructive case study for spectral interpretation in the context of pharmaceutical and materials science research. We will move from foundational principles to a detailed experimental protocol and a thorough spectral analysis, emphasizing the causality behind methodological choices. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification.

Introduction: The Structural Challenge

4-(Difluoromethyl)-3-iodobenzoic acid is a substituted aromatic compound whose structural complexity makes its analysis by ¹³C NMR spectroscopy a non-trivial exercise. The presence of fluorine introduces heteronuclear coupling, splitting carbon signals into complex multiplets.[1] The iodine atom exerts a "heavy atom effect," influencing the chemical shift of the carbon to which it is attached. Finally, the electron-withdrawing nature of the carboxylic acid and difluoromethyl groups modulates the electronic environment of the entire aromatic ring.

A comprehensive understanding of its ¹³C NMR spectrum is crucial for confirming its identity, assessing its purity, and providing a foundational dataset for further studies in drug discovery and materials development, where fluorinated organic molecules play an increasingly vital role.[2] This guide serves to deconstruct the spectrum, providing both the theoretical framework and the practical methodology required for a confident and accurate interpretation.

Foundational Principles: Decoding the Substituent Effects

The predicted ¹³C NMR spectrum of 4-(Difluoromethyl)-3-iodobenzoic acid is governed by the interplay of three key substituent effects on the benzene ring.

-

The Carboxylic Acid Group (-COOH): As a deactivating, electron-withdrawing group, the carboxylic acid deshields the attached ipso-carbon (C-1) and influences the chemical shifts of the other aromatic carbons. The carbonyl carbon itself will appear significantly downfield (typically 165-190 ppm) due to the strong deshielding effect of the two oxygen atoms.[3][4]

-

The Iodine Substituent (-I): Contrary to what might be expected from electronegativity alone, heavy halogens like iodine induce an upfield shift (shielding) for the directly bonded carbon (C-3). This is known as the "heavy atom effect" and can shift the C-I signal by as much as 30-40 ppm upfield compared to benzene.

-

The Difluoromethyl Group (-CHF₂): This group is the source of the most significant complexity in the spectrum.

-

Direct ¹³C-¹⁹F Coupling (¹J_CF_): The carbon of the -CHF₂ group itself will be split into a triplet by the two attached fluorine atoms (spin I = 1/2). The one-bond C-F coupling constant (¹J_CF_) is typically very large, often in the range of 200-250 Hz or more.[2][5]

-

Long-Range ¹³C-¹⁹F Coupling: The fluorine atoms also couple to other carbons through two, three, and even four bonds (²J_CF_, ³J_CF_, ⁴J_CF_).[6][7] This results in the splitting of the aromatic carbon signals, particularly those ortho and meta to the -CHF₂ group (C-3, C-4, and C-5), into smaller multiplets. These long-range couplings are invaluable for definitive signal assignment but complicate initial spectral interpretation.[5]

-

The logical workflow for analyzing this molecule is therefore rooted in understanding these distinct electronic and through-bond coupling effects.

Caption: Logical flow from molecular structure to spectral complexity.

Experimental Protocol: A Self-Validating Methodology

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires meticulous sample preparation and thoughtful selection of acquisition parameters. The following protocol is designed to ensure reproducibility and data integrity.

Sample Preparation

Rationale: The quality of the NMR spectrum is directly dependent on the quality of the sample. Suspended solids will degrade magnetic field homogeneity, leading to broad, uninterpretable peaks. A sufficient concentration is necessary due to the low natural abundance and sensitivity of the ¹³C nucleus.[8]

Procedure:

-

Weighing: Accurately weigh 50–100 mg of 4-(Difluoromethyl)-3-iodobenzoic acid. This quantity is typically required for obtaining a ¹³C spectrum with a good signal-to-noise ratio in a reasonable timeframe (e.g., 30-60 minutes).[8]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ or CDCl₃ are common choices for benzoic acid derivatives. Use approximately 0.6–0.7 mL of solvent.

-

Dissolution: Add the solvent to the vial containing the sample. Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample is returned to room temperature before proceeding.

-

Filtration: To remove any particulate matter, filter the solution directly into a clean, dry 5 mm NMR tube. This is a critical step. Use a Pasteur pipette with a small, tightly packed plug of glass wool as a filter.

-

Final Check: The final sample should be a clear, homogenous solution, free of any visible particles or air bubbles.

NMR Data Acquisition

Rationale: The chosen parameters directly impact spectral quality. A standard proton-decoupled experiment is the starting point. A sufficient relaxation delay (D1) is essential for the accurate integration of signals, especially for quaternary carbons and carbons coupled to fluorine, which often have longer relaxation times.

Instrument Parameters (Example based on a 500 MHz Spectrometer):

-

Spectrometer Frequency: 125 MHz for ¹³C.

-

Experiment: ¹³C observe with ¹H decoupling (e.g., zgpg30).

-

Solvent: Lock to the deuterium signal of the chosen solvent (e.g., DMSO-d₆).

-

Shimming: Perform automatic or manual shimming to optimize magnetic field homogeneity.

-

Pulse Angle: 30 degrees. A smaller flip angle allows for a shorter relaxation delay.

-

Relaxation Delay (D1): 2.0 seconds. For more quantitative results, this should be increased to 5-7 times the longest T₁ of interest.

-

Acquisition Time (AQ): ~1.0–2.0 seconds.

-

Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.[9]

-

Temperature: 298 K (25 °C).

Caption: Standardized workflow for ¹³C NMR analysis.

Spectral Interpretation: Assignment and Analysis

The proton-decoupled ¹³C NMR spectrum of 4-(Difluoromethyl)-3-iodobenzoic acid will display 8 distinct signals, as all carbon atoms are in chemically unique environments. The interpretation strategy involves identifying the low- and high-field signals first and then assigning the complex aromatic region by considering substituent effects and C-F coupling patterns.

Caption: Structure and numbering of 4-(Difluoromethyl)-3-iodobenzoic acid.

Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted chemical shifts (δ), multiplicities arising from C-F coupling, and expected coupling constants (J).

| Carbon Atom | Predicted δ (ppm) | Multiplicity | J_CF_ (Hz) | Rationale |

| C-7 (COOH) | ~168.0 | s | - | Standard chemical shift for a carboxylic acid carbon.[3] |

| C-5 | ~139.5 | d | ~4-8 | Aromatic CH ortho to an iodine atom. Shows ³J_CF_. |

| C-2 | ~132.0 | s | - | Aromatic CH meta to iodine and ortho to COOH. |

| C-6 | ~130.0 | d | ~1-3 | Aromatic CH para to iodine. Shows small ⁴J_CF_. |

| C-1 | ~129.0 | d | ~2-5 | Quaternary carbon attached to COOH. Shows ³J_CF_. |

| C-4 | ~125.0 | t | ~20-25 | Quaternary carbon attached to CHF₂. Shows ²J_CF_. |

| C-8 (CHF₂) | ~115.0 | t | ~240-250 | Aliphatic carbon attached to two F atoms. Shows large ¹J_CF_. |

| C-3 | ~95.0 | d | ~20-25 | Carbon attached to iodine (heavy atom effect). Shows ²J_CF. |

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

Detailed Peak Assignment

-

C-7 (Carboxylic Acid, ~168.0 ppm): This will be the most downfield signal, appearing as a sharp singlet (quaternary carbon) and is typically straightforward to assign.[4]

-

C-8 (Difluoromethyl, ~115.0 ppm): This carbon's signal is uniquely identifiable as a prominent triplet due to the large one-bond coupling to the two fluorine atoms (¹J_CF_ ≈ 245 Hz). The intensity of the three lines will be in the characteristic 1:2:1 ratio.

-

C-3 (Iodo-substituted, ~95.0 ppm): This signal will be the most upfield in the aromatic region, a direct consequence of the heavy atom effect from the iodine. It will likely appear as a doublet or triplet due to two-bond coupling with the fluorine atoms (²J_CF_).

-

C-4 (CHF₂-substituted, ~125.0 ppm): This quaternary carbon, directly adjacent to the C-F bonds, will exhibit a significant two-bond coupling (²J_CF_), splitting it into a triplet. Due to its quaternary nature and splitting, this peak may be broad and of lower intensity.

-

Remaining Aromatic Carbons (C-1, C-2, C-5, C-6): These carbons will appear in the typical aromatic region (~129-140 ppm). Their definitive assignment requires more advanced 2D NMR techniques (like HMBC), but can be inferred from the C-F coupling patterns. C-5 will show a larger three-bond coupling (³J_CF_) than C-1, while C-6 will show the smallest four-bond coupling (⁴J_CF_). C-2 is the furthest from the fluorine atoms and may appear as a singlet or a very finely split multiplet.

Caption: Visualization of ¹³C-¹⁹F J-coupling interactions.

Conclusion

The ¹³C NMR spectrum of 4-(Difluoromethyl)-3-iodobenzoic acid is a powerful fingerprint of its complex structure. A systematic approach, grounded in the fundamental principles of substituent effects and heteronuclear coupling, allows for a full and confident interpretation of the spectrum. By following a robust experimental protocol, researchers can acquire high-quality data that is essential for the verification and characterization of this and other similarly complex fluorinated molecules in the pipeline of modern chemical research and development.

References

- Breitmaier, E., & Voelter, W. (1987).

-

Oregon State University. ¹³C NMR Chemical Shift. Retrieved from [Link]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1974). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-409. Retrieved from [Link]

-

Miyamoto, M., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. Retrieved from [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Facey, G. (2007). ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

Chemistry Steps. ¹³C Carbon NMR Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

-

Hansen, P. E., & Wray, V. (1976). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C₁₆H₉F). Acta Chemica Scandinavica, 30b, 855-857. Retrieved from [Link]

-

PubChem. 4-Fluoro-3-iodobenzoic acid. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Retrieved from [Link]

-

University of Alberta, Department of Chemistry. NMR Sample Preparation. Retrieved from [Link]

-

University College London, Department of Chemistry. Sample Preparation. Retrieved from [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. Retrieved from [Link]

Sources

- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 2. acdlabs.com [acdlabs.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

Technical Guide: Mass Spectrometry of 4-(Difluoromethyl)-3-iodobenzoic Acid

The following technical guide details the mass spectrometric analysis of 4-(Difluoromethyl)-3-iodobenzoic acid (CAS: 1131588-05-0). This document is structured to support method development, structural validation, and impurity profiling in pharmaceutical research.

Molecular Profile & Ionization Physics

To develop a robust MS method, one must first understand the physicochemical behavior of the analyte under ionization conditions. 4-(Difluoromethyl)-3-iodobenzoic acid presents a unique challenge due to the interplay between its acidic core, the electron-withdrawing difluoromethyl group, and the polarizable iodine atom.

Physicochemical Summary

| Property | Value | MS Implication |

| Formula | Monoisotopic Mass: 297.93 g/mol | |

| Acidic Moiety | Carboxylic Acid ( | Preferred Mode: Negative ESI ( |

| Halogen | Iodine ( | Mass Defect: Negative mass defect (-0.06 Da) aids in filtering background noise. |

| Fluorine | Difluoromethyl ( | Neutral Loss: Characteristic loss of |

Ionization Strategy: Why Negative Mode?

While positive mode ESI (

-

Mechanism: Deprotonation yields the stable carboxylate anion

at m/z 296.9 . -

Advantage: Reduces background noise from neutral lipids and adducts common in positive mode.

-

Alternative: If using GC-MS (Electron Impact), derivatization (e.g., trimethylsilylation with MSTFA) is mandatory to prevent thermal degradation and peak tailing due to the free acid.

Fragmentation Mechanics (MS/MS)

Understanding the fragmentation pathway is critical for establishing Multiple Reaction Monitoring (MRM) transitions for quantitation.

Precursor Selection[1]

-

Target Ion: m/z 296.9 (

) -

Isotope Pattern: Look for the A+1 peak at m/z 297.9 (approx. 8.8% abundance due to

). Note: Iodine and Fluorine are monoisotopic; there is no M+2 peak from these halogens (unlike Cl or Br).

Primary Fragmentation Pathways (CID)

Upon Collision-Induced Dissociation (CID), the molecule undergoes a predictable disassembly.

-

Decarboxylation (Primary Transition): The most energetically favorable pathway for benzoate anions is the loss of

(44 Da).- (m/z 253)

-

Application: This is the ideal Quantifier Ion due to its high intensity.

-

Ortho-Effect & Halogen Loss: The Iodine atom at position 3 is ortho to the Difluoromethyl group at position 4. This steric crowding weakens the C-I bond.

-

Loss of Iodine: Cleavage of the C-I bond yields the phenyl radical anion or, more commonly in negative mode, the Iodide ion (

) itself may appear at m/z 126.9 if the collision energy is sufficiently high. -

Loss of HF: The

group can eliminate Hydrogen Fluoride (20 Da), often driven by internal hydrogen bonding or rearrangement. - (m/z 233)

-

Visualization: Fragmentation Pathway

The following diagram illustrates the logical flow of ion dissociation for structural confirmation.

Figure 1: Proposed ESI(-) fragmentation pathway for 4-(Difluoromethyl)-3-iodobenzoic acid.

Method Development & Optimization

To achieve reproducibility and linearity, the following experimental parameters are recommended based on the chemical properties of halogenated benzoic acids.

Liquid Chromatography (LC) Conditions

The lipophilicity of the Iodine and

| Parameter | Recommendation | Rationale |

| Stationary Phase | C18 or Phenyl-Hexyl | Phenyl-Hexyl provides superior selectivity for halogenated aromatics via |

| Mobile Phase A | Water + 5mM Ammonium Acetate | Acetate buffer (pH ~5-6) ensures the acid is deprotonated, stabilizing the |

| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides sharper peak shapes for aromatic acids compared to Methanol. |

| Gradient | 5% B to 95% B over 5-7 mins | The compound is moderately hydrophobic; expect elution in the middle-late region. |

Mass Spectrometer Settings (Triple Quadrupole)

-

Ion Source: ESI Negative

-

Capillary Voltage: 2.5 - 3.0 kV (Lower voltage prevents arcing in negative mode).

-

Desolvation Temp: 350°C - 400°C (High temp required to desolvate the stable carboxylate).

-

Cone Voltage: Optimize to minimize in-source decarboxylation (start at 20V).

Protocol: Sample Preparation (Self-Validating)

This protocol includes a built-in quality check using an internal standard (IS).

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol . (Avoid DMSO if possible, as it suppresses ionization in MS).

-

Internal Standard: Use 4-Iodobenzoic acid-d4 or a structural analog like 4-trifluoromethylbenzoic acid .

-

Working Standard: Dilute stock to 100 ng/mL in 50:50 Water:MeCN.

-

Injection: Inject 5 µL.

-

Validation Check:

-

Pass: Peak asymmetry factor is between 0.8 and 1.2.

-

Fail: Tailing peak > 1.5 indicates secondary interactions (add 0.1% Formic acid to Mobile Phase, though this may slightly reduce MS sensitivity, it improves chromatography).

-

Analytical Workflow Diagram

The following flowchart outlines the decision-making process for analyzing this specific compound, ensuring data integrity.

Figure 2: LC-MS/MS analytical workflow for quantitation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10361, 4-Fluoro-3-iodobenzoic acid (Analog Reference). Retrieved from [Link]

-

Doc Brown's Chemistry. Mass spectrum of benzoic acid and fragmentation patterns. Retrieved from [Link]

-

Wang, H. et al. (2025). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion. ResearchGate. Retrieved from [Link]

An In-depth Technical Guide to the Solubility of 4-(Difluoromethyl)-3-iodobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Difluoromethyl)-3-iodobenzoic acid. Given the novelty of this compound, this document emphasizes the fundamental principles and experimental methodologies required to determine its solubility profile, a critical parameter in drug discovery and development. While specific quantitative data for this molecule is not yet extensively published, we will leverage data from structurally analogous compounds to predict its behavior and provide a robust framework for its experimental determination.

Introduction to 4-(Difluoromethyl)-3-iodobenzoic acid and its Significance

4-(Difluoromethyl)-3-iodobenzoic acid is a halogenated aromatic carboxylic acid. The presence of the difluoromethyl group (CHF₂) is of particular interest in medicinal chemistry, as it can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and pKa, when compared to a simple methyl or trifluoromethyl group.[1] The iodo-substituent provides a site for further chemical modification, making this a versatile scaffold in the synthesis of novel therapeutic agents. Understanding the solubility of this compound is paramount for its formulation, bioavailability, and overall potential as a drug candidate.

Predicted Solubility Profile based on Structural Analogs

-

3-Iodobenzoic acid , the parent compound lacking the difluoromethyl group, is reported to be insoluble in water but soluble in organic solvents such as benzene, ether, and chloroform.[2]

-

4-Iodobenzoic acid is also characterized as a white solid, which generally implies low aqueous solubility.[3]

-

The introduction of a difluoromethyl group is known to increase lipophilicity, which would further decrease aqueous solubility.[1]

Based on these analogs, it is predicted that 4-(Difluoromethyl)-3-iodobenzoic acid will exhibit the following qualitative solubility profile:

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Solvents | ||

| Water | Very Low | The molecule is a relatively large, non-polar organic compound with a hydrophobic iodine and difluoromethyl group. The carboxylic acid moiety provides some capacity for hydrogen bonding, but it is insufficient to overcome the overall lipophilicity. |

| Aqueous Basic Solutions | ||

| 5% Sodium Hydroxide (NaOH) | High | As a carboxylic acid, it will readily deprotonate in a basic solution to form a highly polar and water-soluble sodium carboxylate salt.[4] |

| 5% Sodium Bicarbonate (NaHCO₃) | High | The acidity of the carboxylic acid is expected to be sufficient to react with a weak base like sodium bicarbonate, leading to the formation of the soluble carboxylate salt and carbon dioxide.[5][6] This is a key test for distinguishing strong from weak organic acids. |

| Aqueous Acidic Solutions | ||

| 5% Hydrochloric Acid (HCl) | Very Low | In an acidic solution, the carboxylic acid will remain in its neutral, protonated form, thus maintaining its low aqueous solubility.[5][6] |

| Organic Solvents | ||

| Methanol, Ethanol | Moderate to High | These polar protic solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution.[7] |

| Dichloromethane, Chloroform | Moderate to High | The non-polar nature of the majority of the molecule will allow for favorable van der Waals interactions with these non-polar solvents. |

| Diethyl Ether, Ethyl Acetate | Moderate to High | These polar aprotic solvents can act as hydrogen bond acceptors for the carboxylic acid proton, promoting solubility. |

| Benzene, Toluene | Moderate | The aromatic ring of the compound will interact favorably with these aromatic solvents through π-π stacking. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a robust method for the qualitative and semi-quantitative determination of the solubility of 4-(Difluoromethyl)-3-iodobenzoic acid. This approach is designed to be self-validating by systematically assessing the compound's acidic nature.

Materials and Equipment

-

4-(Difluoromethyl)-3-iodobenzoic acid

-

Deionized water

-

5% (w/v) Sodium hydroxide solution

-

5% (w/v) Sodium bicarbonate solution

-

5% (v/v) Hydrochloric acid solution

-

Methanol

-

Ethanol

-

Dichloromethane

-

Diethyl ether

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Spatula

-

Test tubes and rack

-

pH paper or pH meter

Safety Precautions

While a specific Safety Data Sheet (SDS) for 4-(Difluoromethyl)-3-iodobenzoic acid is not available, related iodobenzoic acids are known to cause skin and eye irritation.[8][9][10] Therefore, appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Experimental Workflow

The following diagram illustrates the logical flow of the solubility testing procedure.

Caption: Experimental workflow for determining the aqueous solubility of 4-(Difluoromethyl)-3-iodobenzoic acid.

Detailed Protocol

-

Preparation : Label a series of test tubes for each solvent to be tested.

-

Sample Dispensing : Accurately weigh approximately 5 mg of 4-(Difluoromethyl)-3-iodobenzoic acid into each test tube.

-

Solvent Addition : Add 1 mL of the respective solvent to each test tube.

-

Mixing : Vigorously mix the contents of each tube using a vortex mixer for 30 seconds.

-

Observation : Visually inspect each tube for the dissolution of the solid. If the solid has completely disappeared, the compound is considered soluble. If any solid remains, it is considered insoluble or sparingly soluble.

-

Confirmation of Acidity (Self-Validation) :

-

To the tube containing the 5% NaOH solution where the compound dissolved, slowly add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms the acidic nature of the compound and that dissolution in NaOH was due to salt formation.[11]

-

Similarly, to the tube with 5% NaHCO₃ where the compound dissolved, the addition of 5% HCl should also cause the compound to precipitate.

-

-

Organic Solvent Testing : Repeat steps 3-5 for all the organic solvents listed in the predicted solubility table.

Conclusion

While direct quantitative solubility data for 4-(Difluoromethyl)-3-iodobenzoic acid remains to be published, a strong qualitative and semi-quantitative understanding of its solubility profile can be achieved through the systematic experimental protocol detailed in this guide. Based on the chemical structure and the properties of analogous compounds, it is anticipated that this compound will exhibit low aqueous solubility but will be readily soluble in basic solutions and a range of common organic solvents. The experimental determination of these properties is a critical step in advancing the research and development of any new chemical entity, and the methodologies provided herein offer a robust starting point for these investigations.

References

Sources

- 1. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 3. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. bellevuecollege.edu [bellevuecollege.edu]

- 12. fishersci.no [fishersci.no]

Stability Profiling and Handling of 4-(Difluoromethyl)-3-iodobenzoic Acid

Executive Summary

4-(Difluoromethyl)-3-iodobenzoic acid is a high-value pharmacophore scaffold, integrating a lipophilic hydrogen-bond donor (

This technical guide synthesizes the physicochemical behaviors of this triad to establish a rigorous stability profile. It provides researchers with self-validating handling protocols designed to preserve the molecule's synthetic utility in cross-coupling and medicinal chemistry applications.

Chemical Architecture & Intrinsic Stability

The stability of this molecule is defined by the interaction of three distinct functional groups attached to the benzene core. Understanding these interactions is critical for predicting degradation pathways.

| Functional Group | Role | Primary Stability Risk | Mechanism of Failure |

| Aryl Iodide (C-3) | Synthetic Handle (Suzuki/Sonogashira) | High (Photosensitivity) | Homolytic C–I bond cleavage releasing |

| Difluoromethyl (C-4) | Bioisostere (Lipophilic H-donor) | Low/Moderate (Radical Oxidation) | Abstraction of the benzylic proton ( |

| Carboxylic Acid (C-1) | Solubilizer / Linker | Low (Thermal Decarboxylation) | Decarboxylation requires extreme heat (>200°C) or Cu-catalysis. |

The "Difluoromethyl" Factor

The

-

Acidity: The benzylic proton is weakly acidic (

in DMSO), making it generally stable to weak bases. However, strong organolithium reagents can deprotonate this site, leading to potential difluorocarbene elimination. -

H-Bonding: Unlike

, the

Stress Testing & Degradation Pathways[1][2][3]

The following degradation pathways are the primary concerns during storage and handling.

Photolytic Deiodination (Critical)

Aryl iodides are intrinsically unstable to UV/Visible light. Upon photon absorption, the weak

-

Observation: Samples turn yellow or purple over time due to the formation of elemental iodine (

). -

Impact: Loss of the synthetic handle, rendering the molecule useless for cross-coupling.

Benzylic Oxidation of

While resistant to hydrolysis, the benzylic

-

Product: Degradation leads to 4-(difluoro(hydroxy)methyl)-3-iodobenzoic acid, which typically collapses to the acyl fluoride or carboxylic acid.

Visualization of Degradation Logic

The following diagram illustrates the cascade of failure modes triggered by environmental stress.

Caption: Primary degradation pathways. Red path indicates critical photolytic instability typical of aryl iodides.

Handling, Storage, & QC Protocols

To maintain >98% purity, the following protocols must be implemented. These are derived from standard handling procedures for light-sensitive halogenated aromatics.

Storage Protocol

-

Container: Amber glass vials with Teflon-lined caps. Avoid clear glass.

-

Atmosphere: Flush headspace with Argon or Nitrogen before sealing. This prevents oxidative degradation of the

moiety. -

Temperature: Store at

(Refrigerated). While the solid is likely stable at room temperature, cold storage minimizes iodine sublimation and radical initiation.

Forced Degradation (Stress Test) Protocol

Use this protocol to validate your analytical method (HPLC) and determine the specific shelf-life of your batch.

| Stress Condition | Procedure | Expected Outcome |

| Photolysis | Expose solid sample (thin layer) to 1.2 million lux hours (ICH Q1B standard). | High Degradation: Yellowing, appearance of de-iodinated peak. |

| Oxidation | Dissolve in MeCN/Water; add 3% | Moderate Degradation: Potential oxidation of |

| Acid Hydrolysis | 0.1 N HCl, reflux 24h. | Stable: Carboxylic acid and |

| Base Hydrolysis | 0.1 N NaOH, reflux 24h. | Risk: Potential for Cannizzaro-type disproportionation or carbene pathways (monitor closely). |

Quality Control Workflow

Implement this decision tree upon receipt of material to ensure downstream synthetic success.

Caption: QC decision tree emphasizing visual inspection for iodine release and NMR validation of the difluoromethyl group.

Synthetic Utility vs. Stability

The stability of 4-(Difluoromethyl)-3-iodobenzoic acid is inversely proportional to its reactivity in metal-catalyzed cross-coupling.

The "Iodine" Paradox

The weakness of the C–I bond is what makes this molecule an excellent electrophile for Suzuki-Miyaura or Sonogashira coupling. However, this same weakness means palladium residues from previous steps or contaminated glassware can catalyze deiodination even during storage if not purified rigorously.

-

Recommendation: Ensure the material is metal-scavenged (e.g., using QuadraPure™ or similar scavengers) if it was prepared via a catalytic route before long-term storage.

Bioisostere Considerations

In medicinal chemistry, the

-

Implication: Unlike

, the

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

-

ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link

-

Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group.[1][3] Journal of Organic Chemistry, 60(6), 1626–1631. Link

-

Hu, J., Zhang, W., & Ni, C. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Link

-

Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. (Context for Aryl Iodide reactivity/stability). Link

Sources

An In-depth Technical Guide to the Purity Analysis of 4-(Difluoromethyl)-3-iodobenzoic Acid

Prepared by: A Senior Application Scientist

Foreword: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of both efficacy and safety. The compound 4-(Difluoromethyl)-3-iodobenzoic acid serves as a crucial building block in the synthesis of various novel therapeutic agents. Its molecular structure, featuring a carboxylic acid, a difluoromethyl group, and an iodine atom, presents a unique set of challenges and considerations for its chemical purity analysis. Impurities, even at trace levels, can have significant impacts on the safety, efficacy, and stability of the final drug product.[1] This guide provides a comprehensive, field-proven framework for researchers, analytical scientists, and quality control professionals to establish a robust and reliable purity profile for this key intermediate. We will delve into the causality behind methodological choices, ensuring that each analytical step is part of a self-validating system.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(Difluoromethyl)-3-iodobenzoic acid is fundamental to developing effective analytical methods. While specific experimental data for this exact molecule is not extensively published, we can infer key properties from structurally similar compounds like 4-fluoro-3-iodobenzoic acid and other benzoic acid derivatives.[2][3]

| Property | Estimated Value/Characteristic | Rationale & Impact on Analysis |

| Molecular Formula | C₈H₅F₂IO₂ | Confirmed by Mass Spectrometry. |

| Molecular Weight | 298.02 g/mol | Essential for mass spectrometry and concentration calculations. |

| Appearance | White to off-white solid | Visual inspection is a preliminary purity check. |

| pKa | ~3.5 - 4.5 | The acidic nature dictates pH selection for HPLC mobile phases to ensure the analyte is in a single, non-ionized form for consistent retention. |

| UV Absorbance | Expected λmax ~230-280 nm | The aromatic ring and substituents provide a strong chromophore, making UV detection in HPLC a viable primary quantification technique.[4] |

| Solubility | Soluble in organic solvents (Methanol, Acetonitrile, DMSO); sparingly soluble in water. | Guides the choice of diluents for sample preparation and mobile phase composition in chromatography.[5] |

The Orthogonal Approach to Purity Analysis

No single analytical technique can provide a complete picture of a compound's purity. A robust analysis relies on an orthogonal approach, where different techniques with different separation and detection principles are employed to provide a comprehensive and cross-validated purity profile.

Caption: Orthogonal workflow for comprehensive purity analysis.

Potential Impurity Profile: A Synthesis-Based Perspective

Identifying potential impurities begins with a thorough understanding of the synthetic route. While multiple pathways to 4-(Difluoromethyl)-3-iodobenzoic acid exist, a common approach involves the iodination of 4-(difluoromethyl)benzoic acid. This allows us to predict likely process-related impurities.

Caption: Potential impurity profile based on synthetic pathway.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

Reverse-phase HPLC with UV detection is the primary technique for determining the assay (potency) and purity of 4-(Difluoromethyl)-3-iodobenzoic acid. The goal is to develop a stability-indicating method capable of separating the main component from all potential impurities and degradation products.[6]

Rationale for Method Development

-

Column: A C18 (octadecylsilane) column is selected for its versatility and proven performance in separating aromatic acids.[7]

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid or trifluoroacetic acid in water) and an organic modifier (acetonitrile or methanol) is employed.[4][7] The acid suppresses the ionization of the carboxylic acid group, leading to sharp, symmetrical peaks and reproducible retention times. The gradient is necessary to elute any more non-polar impurities that may be present.

-

Detection: UV detection at a wavelength where the analyte and key impurities have significant absorbance (e.g., 230 nm) is chosen for its sensitivity and robustness.[7] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength.

Detailed HPLC Protocol

Objective: To quantify the purity of 4-(Difluoromethyl)-3-iodobenzoic acid and detect related impurities.

Instrumentation:

-

HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30.1-35 min (30% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile/Water (50:50, v/v) |

| Sample Concentration | 0.5 mg/mL |

Method Validation (as per ICH Q2(R1) Guidelines)

A validated method provides documented evidence that the procedure is fit for its intended purpose.[8]

Hypothetical Validation Data Summary:

-

Specificity: The method should demonstrate the ability to resolve the main peak from potential impurities and degradation products (forced degradation studies under acidic, basic, oxidative, and photolytic conditions are performed).

-

Linearity:

Concentration Range (µg/mL) Correlation Coefficient (r²) | 1 - 100 | ≥ 0.999 |

-

Accuracy (% Recovery):

Spiked Level Mean Recovery (%) 80% 99.5 100% 100.2 | 120% | 99.8 |

-

Precision (% RSD):

Type Repeatability (n=6) Intermediate Precision (n=6, different day/analyst) | % RSD | ≤ 1.0% | ≤ 2.0% |

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ):

Parameter Value LOD ~0.01% | LOQ | ~0.03% |

Structural Confirmation and Impurity Identification

While HPLC provides quantitative data on purity, it does not definitively identify the chemical structures of the main peak or impurities. For this, spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure elucidation. For 4-(Difluoromethyl)-3-iodobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR is required.

-

¹H NMR: Will show characteristic signals for the aromatic protons and a key triplet signal for the difluoromethyl (CHF₂) proton, with coupling to the two fluorine atoms. The integration of these signals confirms the proton ratio in the molecule.[9]

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

¹⁹F NMR: This is a crucial and highly sensitive technique for fluorinated compounds. It will show a characteristic doublet for the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group. The presence of fluorine-containing impurities would be readily apparent as additional signals in the ¹⁹F spectrum.[10]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming molecular weight and identifying unknown impurities.

-

Principle: In LC-MS, after separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and its mass-to-charge ratio (m/z) is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.[11]

-

Application:

-

Confirmation: A peak at the expected m/z for the [M-H]⁻ ion (296.93 in negative ion mode) would confirm the identity of the main component.[12]

-

Impurity Identification: Any impurity peaks observed in the HPLC chromatogram can be analyzed by the mass spectrometer. For example, an unreacted starting material impurity (4-(difluoromethyl)benzoic acid) would show a corresponding [M-H]⁻ ion at m/z 171.02.

-

Conclusion: A Framework for Assured Quality

The purity analysis of 4-(Difluoromethyl)-3-iodobenzoic acid is a multi-faceted task that requires a scientifically sound, orthogonal strategy. By combining the quantitative power of a validated HPLC method with the structural elucidating capabilities of NMR and mass spectrometry, researchers and drug developers can build a comprehensive purity profile. This rigorous approach is not merely a quality control exercise; it is a fundamental component of ensuring the safety and efficacy of the next generation of medicines derived from this important chemical entity.

References

-

Reddy MSN, Venkatasami G, Kotta VR, Ramamoorthy M, Patel S (2021) Validated HPLC Method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. J Chromatogr Sep Tech. 12:459. [Link]

- Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.

-

A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica. [Link]

-

Synthesis and characterization of new impurities in obeticholic acid. ResearchGate. [Link]

-

Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow... ResearchGate. [Link]

-

PubChem. 4-Fluoro-3-iodobenzoic acid. [Link]

-

HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

-

4-Iodobenzoic acid. Wikipedia. [Link]

-

DeGRAW JI, CORY M, SKINNER WA. Fluorinated Benzoic Acid Derivatives. ACS Publications. [Link]

-

Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. ResearchGate. [Link]

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Doc Brown's Chemistry. [Link]

-